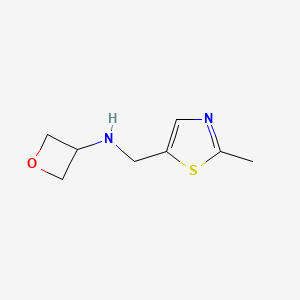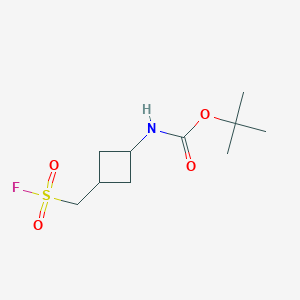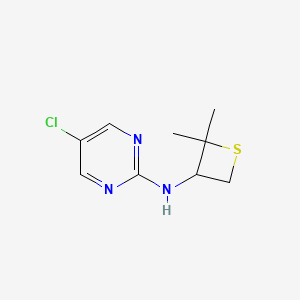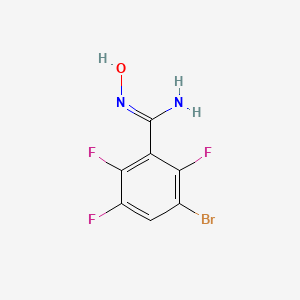
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H3BrF3N2O It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the bromination of 2,5,6-trifluorobenzimidamide followed by hydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidamide core.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and silver nitrate facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidamides.
Aplicaciones Científicas De Investigación
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Similar in structure but lacks the benzimidamide group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.
2,3,5-Trifluoro-6-nitro-phenylamine: Similar fluorination pattern but different functional groups.
Uniqueness
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide is unique due to the combination of bromine, fluorine, and hydroxyl groups attached to a benzimidamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H4BrF3N2O |
|---|---|
Peso molecular |
269.02 g/mol |
Nombre IUPAC |
3-bromo-2,5,6-trifluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-2-1-3(9)6(11)4(5(2)10)7(12)13-14/h1,14H,(H2,12,13) |
Clave InChI |
LRWHEMSFQIYWDI-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1Br)F)/C(=N/O)/N)F)F |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C(=NO)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



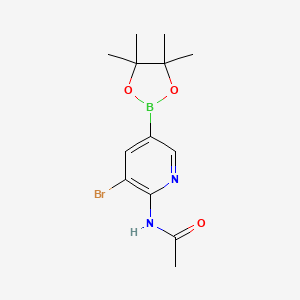

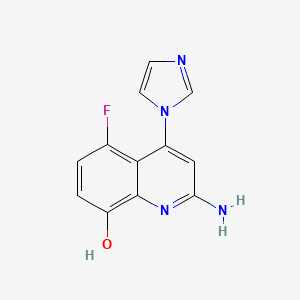
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
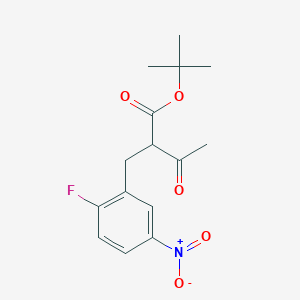
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)
![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
